Navigating the Synthesis and Application of 1,3-Dihexadecylthiourea: A Technical Guide for Researchers
Navigating the Synthesis and Application of 1,3-Dihexadecylthiourea: A Technical Guide for Researchers
An In-depth Exploration of a Long-Chain Thiourea Derivative and its Synonym, 1,3-Dicetylthiourea
In the landscape of drug development and scientific research, the precise understanding of chemical nomenclature and properties is paramount. This technical guide delves into the core characteristics of 1,3-Dihexadecylthiourea, a long-chain dialkylthiourea, and clarifies its relationship with its synonym, 1,3-Dicetylthiourea. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, physicochemical properties, and potential applications.
Unraveling the Nomenclature: 1,3-Dihexadecylthiourea and 1,3-Dicetylthiourea are One and the Same
A critical point of clarification for researchers is the synonymous nature of the names 1,3-Dihexadecylthiourea and 1,3-Dicetylthiourea. The distinction arises from the historical and systematic naming conventions for the 16-carbon alkyl chain (C16H33). The term "hexadecyl" is the systematic IUPAC name, while "cetyl" is a common name derived from cetyl alcohol, which was first isolated from whale oil. Both terms refer to the same chemical entity. For clarity and adherence to systematic nomenclature, this guide will primarily use the term 1,3-Dihexadecylthiourea. The definitive identification of this compound is confirmed by its CAS (Chemical Abstracts Service) number: 6278-80-4 [1].
Physicochemical Properties: A Summary
The long, saturated alkyl chains of 1,3-Dihexadecylthiourea significantly influence its physical and chemical properties, rendering it a highly lipophilic and hydrophobic molecule. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 6278-80-4 | [1] |
| Molecular Formula | C33H68N2S | |
| Molecular Weight | 525.0 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 94-96 °C | |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like chloroform and dichloromethane. | [2] |
Synthesis of 1,3-Dihexadecylthiourea: A Step-by-Step Protocol
The synthesis of symmetrically disubstituted thioureas like 1,3-Dihexadecylthiourea is most commonly achieved through the reaction of the corresponding primary amine with carbon disulfide. This reaction proceeds via a dithiocarbamate intermediate. Below is a detailed, self-validating experimental protocol for the synthesis of 1,3-Dihexadecylthiourea.
Experimental Protocol: Synthesis of 1,3-Dihexadecylthiourea
Materials:
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Hexadecylamine
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Carbon Disulfide (CS2)
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Ethanol (or other suitable solvent)
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Pyridine (as a catalyst, optional)
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Hydrochloric Acid (HCl, for workup)
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Distilled water
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Anhydrous sodium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexadecylamine (2 equivalents) in ethanol.
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Addition of Carbon Disulfide: While stirring the solution at room temperature, slowly add carbon disulfide (1 equivalent) dropwise. An exothermic reaction may be observed. The use of a catalytic amount of pyridine can facilitate the reaction.
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Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid. The product will precipitate out of the solution.
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Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with distilled water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetone.
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Drying: Dry the purified product under vacuum over anhydrous sodium sulfate to yield 1,3-Dihexadecylthiourea as a white to off-white solid.
Causality Behind Experimental Choices:
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The use of a 2:1 molar ratio of amine to carbon disulfide ensures the formation of the symmetrically disubstituted thiourea.
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The slow, dropwise addition of carbon disulfide helps to control the exothermic nature of the reaction.
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Refluxing the reaction mixture provides the necessary energy to drive the reaction to completion.
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Acidification during workup protonates any unreacted amine and facilitates the precipitation of the neutral thiourea product.
Conclusion
1,3-Dihexadecylthiourea, also known as 1,3-Dicetylthiourea, is a symmetrically disubstituted long-chain thiourea with distinct physicochemical properties owing to its highly lipophilic nature. Its synthesis is straightforward, typically involving the reaction of hexadecylamine with carbon disulfide. While specific, comprehensive data on its applications are still emerging, its structural characteristics suggest promising potential in the development of chemical sensors, antimicrobial agents, and as a component in advanced drug delivery systems. This guide provides a foundational understanding for researchers looking to explore the synthesis and utility of this and similar long-chain thiourea derivatives.
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